4-Bromo-N-ethyl-2-methoxybenzamide
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Description
“4-Bromo-N-ethyl-2-methoxybenzamide” is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.11 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-N-ethyl-2-methoxybenzamide” can be represented by the InChI code: 1S/C10H12BrNO2/c1-3-12-10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3, (H,12,13) and the InChI key: IQEYQSBEXINSKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Bromo-N-ethyl-2-methoxybenzamide” has a molecular weight of 258.115 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
- Field : Materials Science
- Application : MOGs have attracted attention due to their hierarchical porous structure, large specific surface area, and good surface modifiability . They are widely used in catalysis, adsorption, energy storage, electrochromic devices, sensing, analysis, and detection .
- Method : The synthesis conditions of MOGs are gentler and more stable compared to Metal-Organic Frameworks (MOFs) .
- Results : The application of MOGs has pointed out future research directions for scholars and promoted the practical application of MOGs .
- Field : Optoelectronics
- Application : A compound similar to “4-Bromo-N-ethyl-2-methoxybenzamide”, (E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide (DMBB), has been studied for its third-order nonlinear optical properties .
- Method : Single crystals of DMBB were grown by a slow evaporation technique . The molecular structure of the grown crystal was confirmed by Single-crystal X-ray diffraction (SC-XRD) studies .
- Results : The first-order hyperpolarizability value of the synthesized compound is six times greater than that of urea . The Z-scan approach was used to investigate the nonlinear optical (NLO) behavior and optical limiting characteristics .
- Field : Organic Chemistry
- Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry .
- Method : This study conducted an innovative experiment under the guidance of teachers .
- Results : The results of this study were not specified in the source .
Metal–Organic Gels (MOGs)
Optoelectronics
Organic Chemistry
- Field : Energy Storage
- Application : Bimetallic Metal-Organic Frameworks (MOFs) have emerged as an attractive class of porous materials for electrochemical energy storage applications . They are used as an efficient electrocatalyst for bromine-based flow batteries .
- Method : A bimetallic metal-organic framework modified graphite felt (NiCo-MOF@GF) was prepared by a simple hydrothermal method followed by thermal treatment .
- Results : The zinc/bromine redox flow battery (ZBRFB) assembled with NiCo-MOF@GF exhibits good cycling stability and enhances the reversibility of bromine/bromide redox reaction .
- Field : Pharmaceutical Chemistry
- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
Electrocatalyst for Bromine-based Flow Batteries
Manufacturing of Therapeutic SGLT2 Inhibitors
properties
IUPAC Name |
4-bromo-N-ethyl-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-12-10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGNTNGOHSQCCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681840 |
Source
|
Record name | 4-Bromo-N-ethyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-ethyl-2-methoxybenzamide | |
CAS RN |
1245563-19-2 |
Source
|
Record name | 4-Bromo-N-ethyl-2-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-ethyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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